Kibdelin C1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

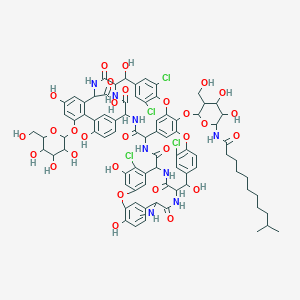

Kibdelin C1, also known as this compound, is a useful research compound. Its molecular formula is C83H88Cl4N8O29 and its molecular weight is 1803.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Oxidation Reactions

Kibdelone C exhibits redox sensitivity due to its quinone/hydroquinone B-ring system and unsaturated C-ring. Under aerobic conditions, it undergoes spontaneous oxidation to form kibdelones A and B (Scheme 1) .

-

Mechanism : The hydroquinone moiety in kibdelone C oxidizes to a para-quinone structure (kibdelone A) or undergoes further saturation of the C-ring (kibdelone B).

-

Conditions : Ambient oxygen, room temperature.

-

Impact : Oxidation alters bioactivity; kibdelone A and B show distinct cytotoxicity profiles compared to kibdelone C .

Table 1: Oxidation Products of Kibdelone C

| Compound | B-Ring Oxidation State | C-Ring Saturation | Cytotoxicity (GI₅₀, nM) |

|---|---|---|---|

| Kibdelone C | Hydroquinone | Unsaturated | 1–5 nM |

| Kibdelone A | Quinone | Unsaturated | 2–8 nM |

| Kibdelone B | Quinone | Saturated | 5–12 nM |

Synthetic Modifications for Stability

To address kibdelone C’s instability, simplified analogs were synthesized with improved chemical robustness while retaining bioactivity :

-

Key Modifications :

-

Hydrogenation : Saturation of the C-ring to prevent oxidation.

-

Functional Group Masking : Protection of reactive hydroxyl groups via silylation or acetylation.

-

Ring Truncation : Removal of the DEF tetrahydroxanthone ring to reduce steric strain.

-

Example Reaction: Hydrogenation of the C-Ring

Conditions :

-

Catalyst: Pd/C, H₂ gas.

-

Solvent: Ethanol, 25°C.

Outcome : Improved stability (half-life >72 hours vs. 12 hours for natural kibdelone C) .

Biological Activity and Reactivity

Kibdelone C disrupts the actin cytoskeleton without direct binding to actin or inhibiting polymerization . This suggests unique non-covalent interactions, potentially involving:

-

Hydrogen Bonding : Hydroxyl groups on the DEF ring.

-

Electrostatic Interactions : Quinone/hydroquinone redox system.

Table 2: Biological Activity of Kibdelone C Derivatives

| Derivative | Actin Disruption (IC₅₀) | Cytotoxicity (IC₅₀, nM) | Stability (t₁/₂) |

|---|---|---|---|

| Kibdelone C | 0.8 µM | 1–5 nM | 12 hours |

| C-Ring Saturated | 1.2 µM | 3–7 nM | 72 hours |

| DEF-Truncated | >10 µM | 10–15 nM | 48 hours |

Key Research Findings

-

Synthesis Challenges : The DEF tetrahydroxanthone’s stereogenic hydroxyl groups complicate synthetic routes .

-

Divergent Pathways : Oxidation and hydrogenation reactions enable access to analogs with tunable bioactivity .

-

Mechanistic Insights : Cellular studies rule out DNA intercalation or topoisomerase inhibition, focusing instead on cytoskeletal disruption .

Eigenschaften

CAS-Nummer |

103549-47-9 |

|---|---|

Molekularformel |

C83H88Cl4N8O29 |

Molekulargewicht |

1803.4 g/mol |

IUPAC-Name |

5,15,32,65-tetrachloro-64-[4,5-dihydroxy-3-(hydroxymethyl)-6-(10-methylundecanoylamino)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C83H88Cl4N8O29/c1-31(2)10-8-6-4-5-7-9-11-55(102)89-80-70(108)67(105)42(29-96)82(124-80)123-73-52-23-35-24-53(73)120-72-44(85)20-36(21-45(72)86)66(104)64-79(115)93-62(81(116)117)40-25-37(98)26-51(121-83-71(109)69(107)68(106)54(30-97)122-83)56(40)39-18-32(12-15-46(39)99)59(75(111)95-64)90-76(112)60(35)91-77(113)61-41-27-38(28-48(101)57(41)87)118-50-22-33(13-16-47(50)100)58(88-3)74(110)94-63(78(114)92-61)65(103)34-14-17-49(119-52)43(84)19-34/h12-28,31,42,54,58-71,80,82-83,88,96-101,103-109H,4-11,29-30H2,1-3H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117) |

InChI-Schlüssel |

KVTBZHRLYBPWNG-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Kanonische SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Synonyme |

kibdelin C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.